Benzethonium chloride

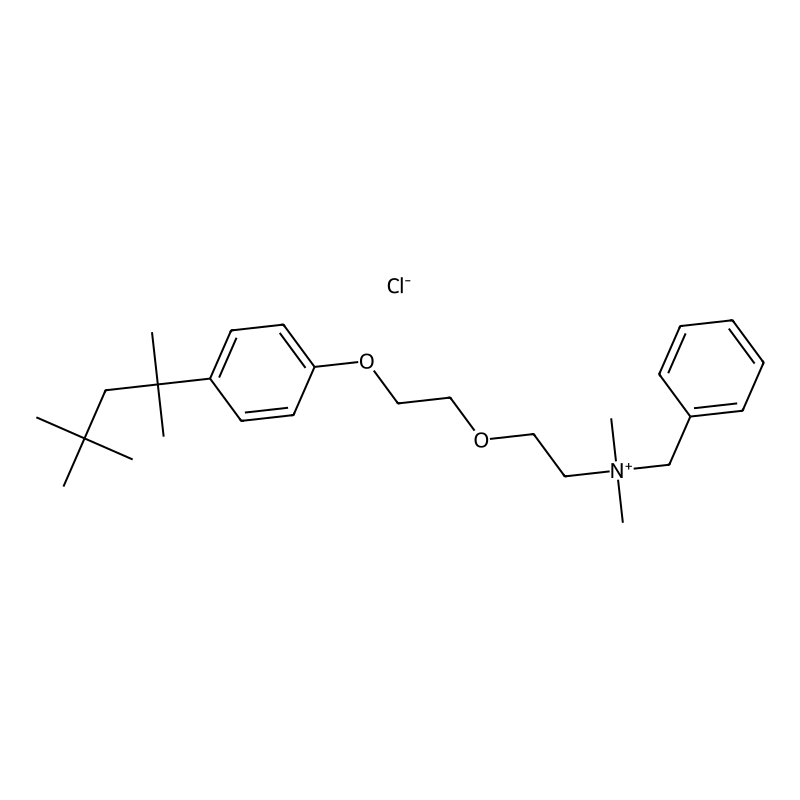

C27H42ClNO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C27H42ClNO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

VERY SOL IN WATER GIVING FOAMY, SOAPY SOLN; SOL IN ALC, ACETONE, CHLOROFORM

SLIGHTLY SOL IN ETHER

Solubility in water: very good

Synonyms

Canonical SMILES

Antimicrobial Activity Studies

BZT exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses []. This makes it a valuable tool for researchers studying microbial growth, persistence, and disinfection strategies. Studies use BZT to:

- Evaluate the efficacy of new antimicrobial formulations: Researchers compare the effectiveness of BZT to novel disinfectants or cleaning solutions against various pathogens [].

- Investigate the development of antimicrobial resistance: Research explores the potential of BZT to induce resistance in specific microbial strains, helping to understand the evolution of resistance patterns [].

- Model disinfection processes: BZT's well-understood properties allow researchers to simulate real-world disinfection scenarios and test their effectiveness under controlled laboratory conditions [].

Bladder Augmentation Research

BZT has shown potential for use in bladder augmentation procedures, a surgical technique used to increase bladder capacity in patients with specific conditions. Studies have explored the use of BZT as a denervation agent, aiming to:

- Increase bladder capacity: BZT's ability to disrupt nerve function in the bladder wall has been investigated as a way to increase bladder volume without compromising its contractility [].

- Evaluate long-term effects: Research is ongoing to assess the long-term safety and efficacy of BZT-mediated bladder augmentation, including potential side effects and durability of the effects.

Benzethonium chloride is a synthetic quaternary ammonium compound, recognized for its surfactant, antiseptic, and antimicrobial properties. It appears as an odorless white solid and is soluble in water. This compound is structurally characterized by a benzyldimethylamine backbone, with a quaternized nitrogen atom bonded to various alkyl chains. Its chemical formula is C₂₇H₄₂ClNO₂, and it has a molecular weight of approximately 448.1 g/mol .

Benzethonium chloride exhibits notable reactivity due to its quaternary ammonium structure. It can undergo ion exchange reactions, particularly with anionic species, resulting in the formation of ion associates. For instance, it can react with sodium dodecyl sulfate, leading to the formation of precipitates that can be utilized in analytical chemistry for quantifying surfactants . Additionally, it is hygroscopic and may react with strong oxidizing agents, which can lead to the decomposition of the compound under certain conditions .

Benzethonium chloride demonstrates a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. It is particularly effective against methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, and several viruses such as hepatitis B and C. The proposed mechanism of action involves disruption of microbial cell membranes through the interaction of its positively charged nitrogen with negatively charged phospholipids in the membrane . This action leads to cell lysis and leakage of cytoplasmic contents.

In addition to its antimicrobial effects, benzethonium chloride has been shown to induce apoptosis in certain cancer cells by dysregulating mitochondrial function and increasing cytosolic calcium levels .

The synthesis of benzethonium chloride typically involves the quaternization of benzyldimethylamine with an appropriate alkyl halide or sulfonate. Commonly used alkylating agents include 2-bromo-2-methylpropane or other long-chain alkyl halides. The reaction proceeds through nucleophilic substitution, resulting in the formation of the quaternary ammonium salt .

Benzethonium chloride is widely utilized across various industries due to its antimicrobial properties:

- Medical: Used in first aid antiseptics and topical antimicrobial agents.

- Cosmetics: Incorporated into products such as soaps, mouthwashes, and anti-itch ointments.

- Food Industry: Serves as a disinfectant for hard surfaces.

- Water Treatment: Employed to estimate the concentration of anionic polymers in industrial applications .

Research indicates that benzethonium chloride interacts with other compounds in both therapeutic and analytical contexts. For example, it can form complexes with anionic surfactants like sodium dodecyl sulfate. Such interactions are crucial for understanding its behavior in formulations and its effectiveness as an antimicrobial agent . Additionally, studies have explored its potential effects on bacterial resistance and hormonal activity due to long-term exposure .

Benzethonium chloride belongs to a class of compounds known as quaternary ammonium salts. Below is a comparison with other similar compounds:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| Benzalkonium chloride | Broad spectrum | More commonly used as a disinfectant; less toxic |

| Cetyltrimethylammonium bromide | Effective against bacteria | Primarily used in hair conditioners; cationic nature |

| Methylbenzethonium chloride | Targeted against Leishmania | Used specifically for certain parasitic infections |

Benzethonium chloride is unique due to its broad-spectrum activity against both bacteria and viruses, making it versatile for various applications ranging from healthcare to industrial uses . Its ability to induce apoptosis in cancer cells further distinguishes it from other quaternary ammonium compounds.

Benzethonium chloride demonstrates potent antimicrobial activity against a comprehensive range of bacterial pathogens through its quaternary ammonium compound structure and cationic properties [1] [2]. The compound exhibits differential efficacy patterns based on bacterial cell wall architecture, with generally superior activity against gram-positive bacteria compared to gram-negative species [3] [4].

Efficacy Against Gram-Positive Bacteria

Research demonstrates that benzethonium chloride achieves minimum inhibitory concentrations between 0.78-3.12 milligrams per liter against most gram-positive bacterial pathogens [5]. Staphylococcus aureus, including both methicillin-sensitive and methicillin-resistant strains, shows high susceptibility with time-to-kill studies revealing complete bacterial elimination within 15-30 seconds of exposure [6] [5]. Against Streptococcus agalactiae, benzethonium chloride maintains consistent efficacy with minimum inhibitory concentrations ranging from 1.56-3.12 milligrams per liter [7]. The compound demonstrates particularly rapid bactericidal action, with independent testing showing 99% or greater reduction in bacterial counts within 15 seconds of application [6].

Efficacy Against Gram-Negative Bacteria

Gram-negative bacterial pathogens generally require higher concentrations of benzethonium chloride for effective inhibition due to the protective outer membrane barrier [8]. Escherichia coli demonstrates moderate sensitivity with minimum inhibitory concentrations between 0.39-3.12 milligrams per liter [9]. Pseudomonas aeruginosa, known for its intrinsic resistance mechanisms, requires concentrations ranging from 1.56-12.5 milligrams per liter for effective inhibition [10]. Enterobacter species and Acinetobacter baumannii show intermediate susceptibility patterns with minimum inhibitory concentrations typically falling within the 0.78-6.25 milligrams per liter range [4].

Concentration-Dependent Antimicrobial Activity

Time-kill kinetic studies reveal that benzethonium chloride efficacy follows concentration-dependent patterns [5]. At concentrations of 0.12%, the compound produces log reductions exceeding 3.0 against the majority of tested bacterial species within 30 seconds [5]. Lower concentrations demonstrate reduced efficacy, particularly against intrinsically resistant species such as Pseudomonas aeruginosa and Clostridioides difficile [10]. The compound maintains bactericidal activity across a range of pH conditions and demonstrates stability in aqueous formulations [6].

Antiviral and Antifungal Action Mechanisms

Antiviral Activity Mechanisms

Benzethonium chloride exhibits broad-spectrum antiviral activity primarily against enveloped viruses through lipid membrane disruption mechanisms [1] [11] [12]. The compound demonstrates exceptional efficacy against severe acute respiratory syndrome coronavirus-2, human coronavirus 229E, influenza B virus, and respiratory syncytial virus, achieving greater than 4-log reductions at concentrations between 0.1-0.2% [11] [12]. The mechanism involves electrostatic interaction between the positively charged quaternary ammonium group and negatively charged viral envelope components, leading to membrane destabilization and viral inactivation [13] [12].

Independent testing confirms that benzethonium chloride maintains virucidal activity against hepatitis B virus, hepatitis C virus, herpes simplex virus, and human immunodeficiency virus [1]. The compound requires contact times of 1-2 minutes for complete inactivation of most enveloped viruses [6]. Against non-enveloped viruses, benzethonium chloride demonstrates reduced efficacy, requiring higher concentrations (0.5-1.0%) and extended contact times (10-15 minutes) for effective inactivation [14] [15].

Antifungal Action Mechanisms

Benzethonium chloride demonstrates variable antifungal activity depending on fungal species and strain characteristics [16] [17]. Aspergillus niger shows the highest susceptibility among tested fungi, with minimum inhibitory concentrations ranging from 6.0-12.0 milligrams per liter [16]. The compound effectively inhibits spore germination across multiple fungal species, achieving greater than 95% inhibition against Aspergillus species and greater than 85% inhibition against Penicillium species [16] [17].

The antifungal mechanism involves disruption of fungal cell membrane integrity and interference with essential cellular processes [16]. Benzethonium chloride demonstrates enhanced efficacy when combined with ethylenediaminetetraacetic acid and sodium ethylenediaminetetraacetic acid, suggesting synergistic interactions that increase fungal cell membrane permeability [16]. Studies reveal that the compound effectively controls conidial germination and suppresses hyphal elongation, providing comprehensive antifungal protection [16].

Impact on Biofilm Formation and Disruption

Biofilm Formation Enhancement at Sub-Minimum Inhibitory Concentrations

Research demonstrates that benzethonium chloride exposure at sub-minimum inhibitory concentrations paradoxically enhances biofilm formation across multiple bacterial species [18] [19] [20]. Vibrio parahaemolyticus exhibits the most dramatic response, with biofilm formation increasing 28-44 fold when exposed to sub-inhibitory concentrations [20]. Staphylococcus aureus biofilm formation increases 2-3 fold under similar conditions, while Pseudomonas aeruginosa demonstrates 2-4 fold enhancement [18] [21].

The mechanism underlying biofilm enhancement involves upregulation of extracellular polymeric substance production and modification of quorum sensing systems [22] [19]. Studies reveal that benzethonium chloride exposure triggers expression changes in genes associated with motility, virulence factor production, and biofilm matrix components [18] [22]. This response represents a bacterial survival strategy that increases resistance to subsequent antimicrobial challenges [19] [20].

Biofilm Disruption at Therapeutic Concentrations

At concentrations at or above minimum inhibitory concentrations, benzethonium chloride demonstrates significant biofilm disruption capabilities [21] [23]. Staphylococcus aureus biofilms experience 4.27 log reductions when treated with 200 milligrams per liter benzethonium chloride combined with mild positive pressure [21]. The compound achieves 2-4 log reductions against established biofilms of various bacterial pathogens, though efficacy varies considerably based on biofilm maturity and matrix composition [24] [25].

Research indicates that benzethonium chloride penetration through biofilm matrices represents a critical limitation to efficacy [21]. The extracellular polymeric substance matrix acts as a diffusion barrier, preventing adequate compound contact with embedded bacterial cells [21]. Combination approaches utilizing physical disruption methods or matrix-degrading enzymes enhance benzethonium chloride biofilm eradication capabilities [26] [21].

Resistance Development and Cross-Tolerance Phenomena

Efflux Pump-Mediated Resistance Mechanisms

Benzethonium chloride resistance development frequently involves efflux pump overexpression as a primary mechanism [27] [28] [29]. Listeria monocytogenes demonstrates significant upregulation of MdrL efflux pump expression following benzethonium chloride adaptation, resulting in 4-8 fold increases in minimum inhibitory concentrations [27]. Pseudomonas aeruginosa exhibits overexpression of MexCD-OprJ efflux systems, leading to 6-40 fold resistance increases [30] [31].

Escherichia coli resistance development involves AcrAB-TolC efflux pump activation, with studies demonstrating 2-4 fold minimum inhibitory concentration increases following sub-minimum inhibitory concentration exposure [9]. Research reveals that efflux pump inhibitors such as reserpine can partially restore benzethonium chloride susceptibility in adapted strains, confirming the mechanistic role of these systems [32] [27].

Cross-Tolerance to Antimicrobial Agents

Benzethonium chloride resistance development frequently correlates with cross-tolerance to multiple antibiotic classes [33] [32] [34]. Adapted Listeria monocytogenes strains demonstrate increased resistance to macrolides and cephalosporins through shared efflux pump mechanisms [32] [27]. Pseudomonas aeruginosa adaptation results in cross-tolerance to fluoroquinolones and tetracycline antibiotics [30] [31].

Studies reveal that benzethonium chloride exposure can select for bacterial populations with elevated minimum inhibitory concentrations to polymyxin B, rifampicin, and other clinically relevant antibiotics [30] [33]. The cross-tolerance phenomenon extends beyond efflux pump mechanisms to include membrane modifications, porin downregulation, and biofilm matrix enhancement [35] [34]. Research indicates that these adaptations can persist for weeks to months following cessation of benzethonium chloride exposure [36] [9].

Genetic and Physiological Adaptation Mechanisms

Prolonged benzethonium chloride exposure induces multiple adaptive responses beyond efflux pump activation [36] [35] [3]. Bacterial strains develop membrane composition changes, including fatty acid profile modifications and lipopolysaccharide alterations [35] [3]. Studies document point mutations in genes encoding membrane-associated proteins and efflux pump regulators following extended benzethonium chloride selection pressure [36] [35].

Purity

Quantity

Physical Description

Colorless or white solid in various forms; Hygroscopic; Soluble in water; [ICSC] White powder; [MSDSonline] Very bitter taste; 1% solution has a pH of 4.8-5.5; [HSDB]

COLOURLESS OR WHITE HYGROSCOPIC SOLID IN VARIOUS FORMS.

Color/Form

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Appearance

Melting Point

164-166 °C (HOT STAGE)

EUTECTIC TEMP: PHENANTHRENE 86 °C; BENZANTHRENE 98 °C

160-165 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 274 companies. For more detailed information, please visit ECHA C&L website;

Of the 20 notification(s) provided by 269 of 274 companies with hazard statement code(s):;

H301 (74.35%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (25.28%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (94.8%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (18.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (94.05%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (78.81%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AJ - Quaternary ammonium compounds

D08AJ08 - Benzethonium chloride

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

5929-09-9

Absorption Distribution and Excretion

Associated Chemicals

Wikipedia

Biebrich_scarlet

Use Classification

Methods of Manufacturing

General Manufacturing Information

THE CATIONIC DETERGENTS...SUCH AS BENZETHONIUM CHLORIDE...ARE SYNTHETIC DERIVATIVES OF AMMONIUM CHLORIDE.

A COMBINATION OF CATIONIC GERMICIDE & ANIONIC POLYMER FOR SORPTION ONTO THE TOOTH SURFACE INHIBITING CALCULUS OR PLAQUE FORMATION. BENZETHONIUM CHLORIDE IS AN INGREDIENT IN THE MOUTHWASH FORMULATION.

IT IS OF ONLY LIMITED VALUE IN TREATMENT OF FUNGUS INFECTIONS.

WHEN APPLIED TO SKIN, THEY TEND TO FORM A FILM UNDER WHICH BACTERIA MAY REMAIN VIABLE; INNER SURFACE OF FILM HAS LOW BACTERICIDAL POWER WHEREAS OUTER SURFACE IS STRONGLY BACTERICIDAL. THEY DO NOT KILL SPORES. ... ACTION IS RATHER SLOW WHEN COMPARED TO THAT OF IODINE. /QUATERNARY AMMONIUM COMPD/

For more General Manufacturing Information (Complete) data for BENZETHONIUM CHLORIDE (13 total), please visit the HSDB record page.

Analytic Laboratory Methods

SPECTROPHOTOMETRIC METHOD WAS DEVELOPED TO DETECT TRACE AMT OF BENZETHONIUM, WHICH WAS EXTRACTED WITH NITROBENZENE FROM AN AQ ALKALINE SOLN. /BENZETHONIUM/

USING GLASS CAPILLARY GC AND ION-PAIR REVERSED-PHASE HPLC, BENZETHONIUM CHLORIDE AND ITS CRESOL ANALOGUE WERE EFFECTIVELY RESOLVED AND QUANTIFIED.

SURFACTANT QUATERNARY AMMONIUM SALTS ALONE OR IN PHARMACEUTICAL PREPNS, INCLUDING BENZYLTHONIUM CHLORIDE WERE DETD BY POTENTIOMETRIC TITRATION OF AQ SOLN.

For more Analytic Laboratory Methods (Complete) data for BENZETHONIUM CHLORIDE (7 total), please visit the HSDB record page.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED ... . INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Dates

Protocolo de tratamiento de heridas con apósito de hidrofibra reforzada, con plata iónica al 1,2%, potenciado con EDTA y cloruro de bencetonio para evitar la recurrencia de biopelícula

Marcelo Ruettimann Liberato de Moura, Silvana Ribeiro Soares, Darlene Silva de Azevedo, Jéssica Steffany MirandaPMID: 33048016 DOI: 10.12968/jowc.2020.29.Sup10.18

Abstract

Present a treatment protocol to avoid biofilm reformation in hard-to-heal wounds, using a hydrofiber dressing with 1.2% ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride.A retrospective, descriptive and analytic study on the use of a treatment protocol, including three case studies. Patient records for hard-to-heal wounds were analysed according to an algorithm for biofilm detection and best-practice recommendations for wound hygiene.

The adopted protocol was based on three pillars: identifying clinical signs suggesting biofilm, performing wound hygiene, and applying an antibiofilm dressing.

Wound healing rates can improve after protocol implementation. Adequate control of local signs of infection and exudate, as well as visual and indirect signs of biofilm, were achieved. All patients progressed well towards wound-size reduction and closure using the hydrofiber dressing.

Rapid start-up of partial nitrification process using benzethonium chloride-a novel nitrite oxidation inhibitor

Yingchao Cui, Jingfeng Gao, Da Zhang, Yifan Zhao, Yuwei WangPMID: 32707510 DOI: 10.1016/j.biortech.2020.123860

Abstract

Benzethonium chloride (BZC) is an antibacterial compound with extensive applications in various anti-infective products. However, the feasibility of attaining partial nitrification of municipal wastewater using BZC has not been reported. In this work, BZC was used for the first time to attain partial nitrification. Batch experiments indicated nitrite oxidizing bacteria (NOB) was more vulnerable to BZC than ammonia oxidizing bacteria (AOB). When activated sludge was treated only once with 0.023 g BZC·(g MLSS)for 18 h, partial nitrification was attained at the 29th cycle with NAR of 97.46% and sustained 91 cycles in stability tests. Complimentary DNA sequencing analysis revealed the suppression of Nitrospira was the reason for partial nitrification. Oligotyping analysis indicated AOB could likely resist to BZC by both the species shifts and development of tolerance, while most NOB species could not adapt to BZC. This study revealed the feasibility of BZC as a novel NOB inhibitor.

Syntheses of C2'-Fluorinated Analogs of Solamin

Naoto Kojima, Hiromi Hayashi, Hiroki Iwasaki, Masayuki YamashitaPMID: 32612003 DOI: 10.1248/cpb.c20-00223

Abstract

The details of the total syntheses of C2'-fluorinated analogs of solamin, an antitumor annonaceous acetogenin, are described. Fluorine was enantioselectively introduced at the C2'-position by organocatalytic α-fluorination of the aldehyde according to a previously reported method. C2'-fluorinated solamin and its C2'-diastereomer were synthesized by the Sonogashira coupling of a tetrahydrofuran fragment and fluorine-containing γ-lactone fragments.Protocolo de tratamiento de heridas con apósito de hidrofibra reforzada, con plata iónica al 1,2%, potenciado con EDTA y cloruro de bencetonio para evitar la recurrencia de biopelícula

Marcelo Ruettimann Liberato de Moura, Silvana Ribeiro Soares, Darlene Silva de Azevedo, Jéssica Steffany MirandaPMID: 33054618 DOI: 10.12968/jowc.2020.29.LatAm_sup_2.18

Abstract

Present a treatment protocol to avoid biofilm reformation in hard-to-heal wounds, using a hydrofiber dressing with 1.2% ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride.A retrospective, descriptive and analytic study on the use of a treatment protocol, including three case studies. Patient records for hard-to-heal wounds were analysed according to an algorithm for biofilm detection and best-practice recommendations for wound hygiene.

The adopted protocol was based on three pillars: identifying clinical signs suggesting biofilm, performing wound hygiene, and applying an antibiofilm dressing.

Wound healing rates can improve after protocol implementation. Adequate control of local signs of infection and exudate, as well as visual and indirect signs of biofilm, were achieved. All patients progressed well towards wound-size reduction and closure using the hydrofiber dressing.

Pharmacological Characterization of the Novel and Selective

Xiaohai Wang, Christopher Daley, Vanita Gakhar, Henry S Lange, Joshua D Vardigan, Michelle Pearson, Xiaoping Zhou, Lee Warren, Corin O Miller, Michelle Belden, Andrew J Harvey, Anton A Grishin, Carolyn J Coles, Susan M O'Connor, Fiona Thomson, Joseph L Duffy, Ian M Bell, Jason M UslanerPMID: 32094294 DOI: 10.1124/jpet.119.263483

Abstract

Treatments for cognitive deficits associated with central nervous system (CNS) disorders such as Alzheimer disease and schizophrenia remain significant unmet medical needs that incur substantial pressure on the health care system. The7 nicotinic acetylcholine receptor (nAChR) has garnered substantial attention as a target for cognitive deficits based on receptor localization, robust preclinical effects, genetics implicating its involvement in cognitive disorders, and encouraging, albeit mixed, clinical data with

7 nAChR orthosteric agonists. Importantly, previous orthosteric agonists at this receptor suffered from off-target activity, receptor desensitization, and an inverted U-shaped dose-effect curve in preclinical assays that limit their clinical utility. To overcome the challenges with orthosteric agonists, we have identified a novel selective

7 positive allosteric modulator (PAM), BNC375. This compound is selective over related receptors and potentiates acetylcholine-evoked

7 currents with only marginal effect on the receptor desensitization kinetics. In addition, BNC375 enhances long-term potentiation of electrically evoked synaptic responses in rat hippocampal slices and in vivo. Systemic administration of BNC375 reverses scopolamine-induced cognitive deficits in rat novel object recognition and rhesus monkey object retrieval detour (ORD) task over a wide range of exposures, showing no evidence of an inverted U-shaped dose-effect curve. The compound also improves performance in the ORD task in aged African green monkeys. Moreover, ex vivo

C-NMR analysis indicates that BNC375 treatment can enhance neurotransmitter release in rat medial prefrontal cortex. These findings suggest that

7 nAChR PAMs have multiple advantages over orthosteric

7 nAChR agonists for the treatment of cognitive dysfunction associated with CNS diseases. SIGNIFICANCE STATEMENT: BNC375 is a novel and selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator (PAM) that potentiates acetylcholine-evoked α7 currents in in vitro assays with little to no effect on the desensitization kinetics. In vivo, BNC375 demonstrated robust procognitive effects in multiple preclinical models across a wide exposure range. These results suggest that α7 nAChR PAMs have therapeutic potential in central nervous system diseases with cognitive impairments.

Biocide susceptibilities and biofilm-forming capacities of Acinetobacter baumannii clinical isolates from Malaysia

Muhammad Harith Nor A'shimi, Ahmed Ghazi Alattraqchi, Farahiyah Mohd Rani, Nor Iza A Rahman, Salwani Ismail, Fatimah Haslina Abdullah, Norlela Othman, David W Cleary, Stuart C Clarke, Chew Chieng YeoPMID: 32065820 DOI: 10.3855/jidc.11455

Abstract

Acinetobacter baumannii is a Gram-negative nosocomial pathogen that has the capacity to develop resistance to all classes of antimicrobial compounds. However, very little is known regarding its susceptibility to biocides (antiseptics and disinfectants) and capacity to form biofilms, particularly for Malaysian isolates.To determine the susceptibility of A. baumannii isolates to commonly-used biocides, investigate their biofilm-forming capacities and the prevalence of biocide resistance and biofilm-associated genes.

. The minimum inhibitory concentration (MIC) values of 100 A. baumannii hospital isolates from Terengganu, Malaysia, towards the biocides benzalkonium chloride (BZK), benzethonium chloride (BZT) and chlorhexidine digluconate (CLX), were determined by broth microdilution. The isolates were also examined for their ability to form biofilms in 96-well microplates. The prevalence of biocide resistance genes qacA, qacE and qacDE1 and the biofilm-associated genes bap and abaI were determined by polymerase chain reaction (PCR).

Majority of the A. baumannii isolates (43%) showed higher MIC values (> 50 µg/mL) for CLX than for BZK (5% for MIC > 50 µg/mL) and BZT (9% for MIC > 50 µg/mL). The qacDE1 gene was predominant (63%) followed by qacE (28%) whereas no isolate was found harbouring qacA. All isolates were positive for the bap and abaI genes although the biofilm-forming capacity varied among the isolates.

The Terengganu A. baumannii isolates showed higher prevalence of qacDE1 compared to qacE although no correlation was found with the biocides' MIC values. No correlation was also observed between the isolates' biofilm-forming capacity and the MIC values for the biocides.

Triclosen and Its Alternatives in Antibacterial Soaps

Chandler W Rundle, Sophia Hu, Colby L Presley, Cory A DunnickPMID: 31688130 DOI: 10.1097/DER.0000000000000519

Abstract

In 2017, the Food and Drug Administration banned the marketing of triclosan and triclocarban in antibacterial soaps, citing inefficacy and concerns of systemic absorption and antibacterial resistance. As a result, there is an anticipated decrease in the number of triclosan-containing products on the market with an associated increase in antibacterial alternatives (eg, benzalkonium chloride, benzethonium chloride, chloroxylenol, chlorhexidine) and cases of allergic and irritant contact dermatitis.The aims of the study were to determine the extent that triclosan and triclocarban are being used in the consumer and medical industries after the Food and Drug Administration marketing ban and to appraise the risk of allergic contact dermatitis to triclosan alternatives.

The National Drug Code Directory (NDCD), Google, Amazon, Target, Walgreens, Walmart, CVS, and Colorado hospitals were surveyed for antibacterial soap use. Antibiotics surveyed include triclosan, triclocarban, benzalkonium chloride, benzethonium chloride, chloroxylenol, and chlorhexidine.

The most common antibiotics reported by the NDCD, consumer sites, and Colorado hospitals were benzalkonium chloride, chloroxylenol, and triclosan, respectively. Triclosan accounted for the second most prevalent antibacterial in the NDCD- and consumer site-surveyed products.

The triclosan marketing ban may instigate increased exposure to triclosan alternatives. The addition of antibacterial products to hand soaps does not improve soap effectiveness and may cause harm by contributing to antibiotic resistance and the development of allergic conditions. Additional studies are needed to elucidate the benefits and harms of antibacterial soaps.

[Case studies: efficacy of a hydrofiber dressing with ionic silver, ethylenediaminetetraacetic acid and benzethonium chloride]

Marco A Salazar Trujillo, José E Ortiz Rodriguez, Alejandro Zapata OspinaPMID: 31855524 DOI:

Abstract

Synergistic Effect of Benzethonium Chloride Combined with Endoxan against Hepatocellular Carcinoma in Rats through Targeting Apoptosis Signaling Pathway

Omayma A R Abozaid, Fatma S M Moawed, Mostafa A Farrag, Ragaa S M KawaraPMID: 32592368 DOI: 10.31557/APJCP.2020.21.6.1709

Abstract

Combination therapy has been the trendy of care, particularly in cancer remedy, since it is a rational approach to increase response and tolerability and to diminish resistance. Hence, there is a growing interest in combining anticancer drugs to maximizing efficacy with minimum systemic toxicity through the delivery of lower drug doses. Therefore, in the present study, the value of combination between benzethonium chloride (benzo) and endoxan (endo) as anti-tumor drug sensitization of hepatocellular carcinoma HCC treatment were detected both in vitro and in vivo. Crystal violet test was performed to detect the proliferation of HepG2 cells treated with benzo or/and endo. In addition, the HCC rat model was established by diethylnitrosamine (DEN) administration. The antitumor effect was enhanced with the combined treatment of the two drugs, particularly in the group with benzo and endo. The results confirmed that the HCC condition was developed in response to lower expressions of caspase 3 and P53 which, in turn, was due to the overexpression of Bcl-2, and downregulation of cytochrome C. The treatment with benzo combined with endo caused significant activation of caspase-3 mediated apoptotic signals that could be responsible for its anti-HCC potential. Meantime, benzo combined with endo treatments could reduce the hepatocellular carcinogenesis by reducing the expression of MMP-9. Therefore, benzo and endo treatments may be a hopeful therapeutic drug for HCC. Also, more studies are recommended to feat the idea of this research for medical use..

Drug repurposing approach to target FtsZ cell division protein from Salmonella Typhi

Farah Naz, Muneera Mashkoor, Priyanka Sharma, Md Anzarul Haque, Arti Kapil, Manoj Kumar, Punit Kaur, Ethayathulla Abdul SamathPMID: 32417543 DOI: 10.1016/j.ijbiomac.2020.05.063